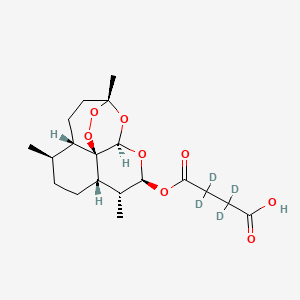
2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5 is a labeled compound used in various scientific research applications. It is a deuterated form of 2-Hydroxy-17ß-estradiol, where five hydrogen atoms are replaced with deuterium. This compound is known for its high purity and is often used in studies involving hormone metabolism and receptor interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5 typically involves the deuteration of 2-Hydroxy-17ß-estradiolThis can be achieved through various chemical reactions, including catalytic hydrogenation in the presence of deuterium gas or using deuterated reagents .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the deuterated compound, and advanced purification techniques are employed to achieve the desired quality standards .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5 undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, leading to the formation of alcohols or alkanes.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of estrone derivatives, while reduction can yield various estradiol analogs .
Scientific Research Applications
2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a labeled compound in studies involving hormone metabolism and receptor interactions.
Biology: Employed in research on the biological effects of estradiol and its metabolites.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of estradiol in the body.
Industry: Applied in the development of new drugs and therapeutic agents targeting hormone-related conditions.
Mechanism of Action
The mechanism of action of 2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5 involves its interaction with estrogen receptors in the body. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The deuterium atoms in the molecule enhance its stability and allow for precise tracking in metabolic studies .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5 include:
2-Hydroxyestrone: Another metabolite of estradiol with similar biological activity.
2-Methoxyestradiol: A derivative of estradiol with distinct pharmacological properties.
4-Hydroxyestradiol: Another hydroxylated form of estradiol with unique biological effects.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research involving hormone metabolism and receptor interactions .
Properties
CAS No. |
221093-33-0 |
|---|---|
Molecular Formula |
C18H19O3D5 |
Molecular Weight |
293.42 |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-15(19)16(20)9-13(10)11/h8-9,11-12,14,17,19-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1/i5D2,8D,9D,17D |
InChI Key |
DILDHNKDVHLEQB-MLEVBVPTSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)O)O |
boiling_point |
481.5±45.0 °C at 760 mmHg |
density |
1.2±0.1 g/cm3 |
Purity |
95% by HPLC; 98% atom D |
Related CAS |
362-05-0 (unlabelled) |
Synonyms |
SCHEMBL4095308; Estra-1,3,5(10)-triene-1,4,16,16,17-d5-2,3,17-triol,(17b)- |
tag |
Estradiol Impurities |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


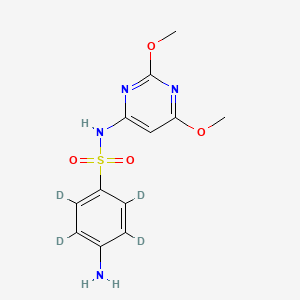
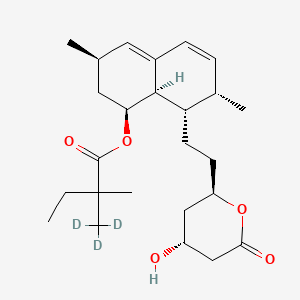
![[(1S,2S,4R,5R)-9-(trideuteriomethyl)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B602555.png)
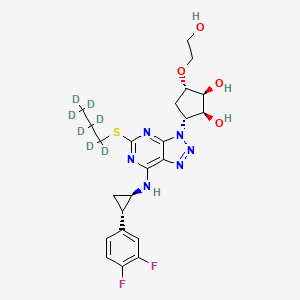
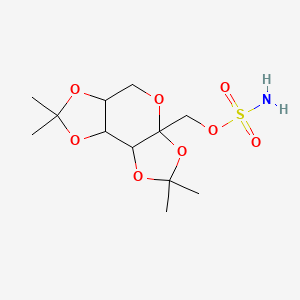
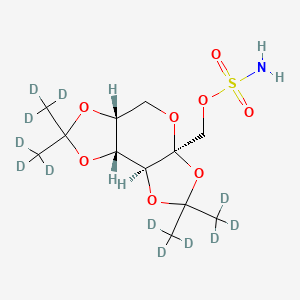
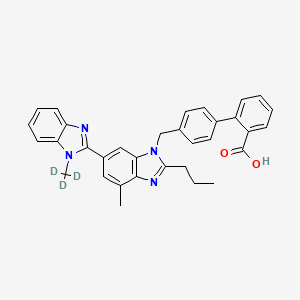
![2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose](/img/structure/B602565.png)
![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)
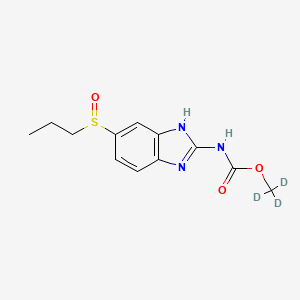
![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)
